3-Iodo-1-(2-methoxyethyl)-1H-indazole is a chemical compound belonging to the indazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its iodine substituent and methoxyethyl group, which can influence its chemical reactivity and biological activity. The compound is often used in various scientific applications, particularly in medicinal chemistry and material science.
This compound can be synthesized through various methods, primarily involving iodination reactions of indazole derivatives. It is available from chemical suppliers and can also be synthesized in laboratory settings using established synthetic protocols.
3-Iodo-1-(2-methoxyethyl)-1H-indazole is classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structure. It falls under the category of substituted indazoles, which are known for their diverse biological activities and potential therapeutic applications.
The synthesis of 3-iodo-1-(2-methoxyethyl)-1H-indazole typically involves the iodination of 1-(2-methoxyethyl)-1H-indazole. Common methods include:
The reaction conditions are crucial for achieving high yields and purity. Factors such as solvent choice, temperature, and the concentration of reagents can significantly affect the outcome. Optimization often involves adjusting these parameters to minimize byproducts and maximize the desired product yield.
The molecular structure of 3-iodo-1-(2-methoxyethyl)-1H-indazole consists of an indazole core with a methoxyethyl group at one position and an iodine atom at another. The presence of these substituents alters the electronic properties of the indazole ring, influencing its reactivity.
3-Iodo-1-(2-methoxyethyl)-1H-indazole can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-iodo-1-(2-methoxyethyl)-1H-indazole varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors:
3-Iodo-1-(2-methoxyethyl)-1H-indazole finds applications across various fields:
The indazole nucleus, a bicyclic aromatic system comprising fused benzene and pyrazole rings, has emerged as a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and structural rigidity. This heterocycle predominantly exists in two tautomeric forms (1H- and 2H-indazole), with the 1H-indazole configuration exhibiting greater thermodynamic stability and prevalence in drug molecules [2] [5]. Indazole derivatives demonstrate remarkable target diversity, enabling interventions in oncology, neurology, and inflammation through modulation of key biological pathways. Clinically significant examples include:
Table 1: FDA-Approved Indazole-Based Therapeutics
Compound | Therapeutic Target | Primary Indication |
---|---|---|
Niraparib | PARP1/2 | Ovarian cancer |
Pazopanib | VEGFR, PDGFR | Renal cell carcinoma |
Granisetron | 5-HT₃ receptor | Chemotherapy-induced nausea |
Benzydamine | Unknown (anti-inflammatory) | Musculoskeletal inflammation |
The scaffold's drugability stems from its balanced physiochemical properties: moderate logP values (1-3), molecular weight <400 Da, and capacity for hydrogen bonding via ring nitrogen atoms. These features facilitate target engagement while maintaining favorable pharmacokinetic profiles. Structural modifications at the N1, C3, and benzene ring positions enable fine-tuning of biological activity, with C3 serving as a critical vector for introducing pharmacophores or diagnostic elements like halogens [5] [6].
Halogen atoms—particularly iodine, bromine, and chlorine—serve as strategic structural components in indazole-based drug design. Their incorporation at the C3 position profoundly influences molecular properties through three primary mechanisms:
Table 2: Comparative Impact of Halogens on Indazole Properties
Halogen | Atomic Radius (pm) | Bond Dissociation Energy (kJ/mol) | Common Coupling Reactions |
---|---|---|---|
Iodine | 198 | 234 | Suzuki, Heck, Sonogashira |
Bromine | 194 | 276 | Suzuki, Ullmann, Negishi |
Chlorine | 175 | 339 | Buchwald-Hartwig, Chan-Lam |
Recent advances in regioselective halogenation have enabled precision functionalization. Metal-free methods using N-halo-succinimides (NXS) in green solvents (e.g., ethanol/water) achieve >90% C3 selectivity for 2H-indazoles under mild conditions (50°C, 2h) [3]. Ultrasound-assisted techniques further enhance efficiency, completing bromination in 30 minutes with dibromohydantoin (DBDMH) [10]. These developments address historical challenges associated with classical halogenation methods that employed corrosive reagents (Br₂/AcOH) at elevated temperatures (>120°C) with poor regiocontrol [10].
The 1-(2-methoxyethyl) side chain represents a strategic design element to optimize drug-like properties of indazole derivatives. This substituent enhances pharmacokinetic performance through three interconnected mechanisms:
Table 3: Pharmacokinetic Impact of N1-Substituents in Indazole Derivatives
N1-Substituent | Aqueous Solubility (μg/mL) | Microsomal Stability (% remaining) | Caco-2 Papp (×10⁻⁶ cm/s) |
---|---|---|---|
Methyl | 58 ± 4 | 42 ± 5 | 15.2 ± 1.1 |
Phenyl | 12 ± 2 | 65 ± 3 | 8.3 ± 0.9 |
2-Methoxyethyl | 89 ± 7 | 78 ± 4 | 21.7 ± 2.3 |
Benzyl | 24 ± 3 | 53 ± 6 | 18.9 ± 1.5 |
The 2-methoxyethyl group also imparts synthetic advantages. Its introduction typically occurs early in synthesis via alkylation of indazole precursors using 2-bromoethyl methyl ether or methoxyethyl tosylate under basic conditions (K₂CO₃/DMF). This modification remains stable during subsequent transformations like C3 iodination, which can be achieved through electrophilic substitution using I₂/K₂CO₃ or N-iodosuccinimide [1] .
Table 4: Synthetic Routes to 3-Iodo-1-(2-methoxyethyl)-1H-indazole
Step | Reaction Type | Reagents/Conditions | Yield | Key Advantage |
---|---|---|---|---|
1 | N1-Alkylation | 2-Bromoethyl methyl ether, K₂CO₃, DMF, 80°C | 85% | Selective monoalkylation |
2 | C3-Iodination | I₂, K₂CO₃, DMF, 25°C, 12h | 75% | Ambient conditions |
Alt 2 | C3-Iodination | NIS, EtOH, 50°C, 2h | 92% | Metal-free, green solvent |
The strategic combination of C3-iodination and N1-(2-methoxyethyl) substitution creates a multimodal pharmacophore with enhanced drug-like properties. This molecular architecture balances target engagement capability (iodine as coupling handle/metabolic stabilizer) with optimized disposition properties (solubility, BBB permeation), positioning 3-iodo-1-(2-methoxyethyl)-1H-indazole as a versatile intermediate for next-generation therapeutics [5] [10].
Compound Names in Article:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9